Neohesperidose

描述

2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose has been reported in Trypanosoma brucei with data available.

属性

CAS 编号 |

19949-48-5 |

|---|---|

分子式 |

C12H22O10 |

分子量 |

326.30 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1 |

InChI 键 |

VSRVRBXGIRFARR-OUEGHFHCSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of neohesperidose?

An In-depth Technical Guide to the Chemical Structure of Neohesperidose

This guide provides a comprehensive overview of the chemical structure of this compound, tailored for researchers, scientists, and drug development professionals. It covers the core structural details, physicochemical properties, methods for structural elucidation, and its relevance in biological pathways.

Executive Summary

This compound is a disaccharide of significant interest, primarily as a glycosidic moiety of various flavonoids found in citrus fruits, such as neohesperidin and naringin.[1][2] Its unique α-(1→2) glycosidic linkage is responsible for the bitter taste of these flavonoids and distinguishes it from its isomeric counterpart, rutinose. Understanding the precise chemical structure of this compound is critical for structure-activity relationship (SAR) studies, particularly in the development of drugs and novel food additives. This document details its structural composition, stereochemistry, and the analytical techniques used for its characterization.

Chemical Structure of this compound

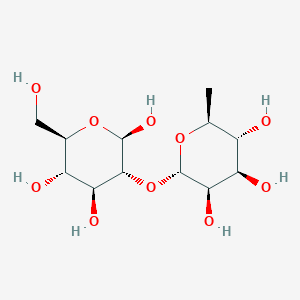

This compound is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.[2][3]

-

Monosaccharide Components : The two building blocks are:

-

α-L-Rhamnopyranose : A 6-deoxy-L-mannopyranose, which is a hexose sugar where the hydroxyl group on carbon 6 is replaced by a hydrogen atom. It exists in its pyranose (six-membered ring) form.

-

β-D-Glucopyranose : The most common aldohexose in nature, also present in its pyranose form.

-

-

Glycosidic Linkage : The two monosaccharides are covalently joined by an O-glycosidic bond.[4] Specifically, the anomeric carbon (C1) of α-L-rhamnopyranose is linked to the hydroxyl group on carbon 2 (C2) of the D-glucopyranose unit.[3][5] This is referred to as an α-(1→2) glycosidic linkage .[3]

-

Systematic Name : The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose .[2][3] The full systematic name providing stereochemical detail is (2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[3]

Stereochemistry

The stereochemistry of this compound is a defining feature. The "L" configuration of rhamnose and the "D" configuration of glucose, combined with the specific anomeric configurations (α for the rhamnosyl linkage and β for the glucose unit in many natural flavonoids), are crucial for its three-dimensional shape and biological interactions.[3][6]

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₀ | [3] |

| Molecular Weight | 326.30 g/mol | [3] |

| Monosaccharide Unit 1 | α-L-Rhamnopyranose | [3] |

| Monosaccharide Unit 2 | D-Glucopyranose | [2][3] |

| Glycosidic Linkage | α-(1→2) | [3][5] |

| IUPAC Name | α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose | [2] |

| Physical Description | Colorless, water-soluble, crystalline solid | |

| Class | O-glycosyl compound, Disaccharide | [4] |

Experimental Protocols for Structural Elucidation

The determination of the complex structure of a disaccharide like this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution.[7]

-

Objective : To determine the connectivity of atoms, the number and environment of protons and carbons, and the stereochemistry of the glycosidic linkage.

-

Methodology :

-

Sample Preparation : A pure sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D NMR (¹H and ¹³C) :

-

¹H NMR : Provides information on the number of different protons, their chemical environment, and their coupling (J-coupling) to neighboring protons. The anomeric proton (H1 of rhamnose) typically appears in a distinct region of the spectrum, and its coupling constant can help determine the α or β configuration of the linkage.

-

¹³C NMR : Shows the number of non-equivalent carbons. The chemical shift of the anomeric carbons (C1 of rhamnose and glucose) and the carbon involved in the linkage (C2 of glucose) are key indicators.[8]

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the spin systems within each monosaccharide ring.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to identify the glycosidic linkage. A correlation between the anomeric proton of rhamnose (H1') and the C2 carbon of glucose (C2) would definitively establish the (1→2) linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Shows through-space correlations between protons that are close to each other, which is crucial for confirming the stereochemistry of the glycosidic bond (e.g., α-linkage).

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm the composition and sequence of the monosaccharide units.[9]

-

Objective : To confirm the molecular formula and the sequence of monosaccharides.

-

Methodology :

-

Ionization : A soft ionization technique like Electrospray Ionization (ESI) is typically used to get the molecule into the gas phase as an intact ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis (MS1) : The mass-to-charge ratio (m/z) of the parent ion is measured, confirming the molecular weight (326.30 Da for this compound).

-

Tandem Mass Spectrometry (MS/MS) : The parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern will show characteristic losses of the monosaccharide units. For this compound, a major fragmentation pathway would involve the cleavage of the glycosidic bond, resulting in ions corresponding to the rhamnose unit (m/z ~146) and the glucose unit (m/z ~162).[10][11] This confirms the identity of the constituent sugars.

-

Biological Relevance and Signaling Pathways

While this compound itself is primarily a structural component, the flavonoids it forms (neohesperidosides) and their metabolites have significant biological activities. The aglycone portion (the non-sugar part, like hesperetin) is often responsible for the pharmacological effect, while the this compound moiety modulates properties like solubility, bioavailability, and interaction with cellular targets.

Several key signaling pathways are modulated by compounds containing or related to this compound:

-

Nrf2/ARE Pathway : Neohesperidin dihydrochalcone (NHDC), a derivative, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5][12] This pathway is a primary cellular defense mechanism against oxidative stress.

-

PI3K/AKT/mTOR Pathway : NHDC has been shown to regulate the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and metabolism.[9][13]

-

AMPK Pathway : The aglycone hesperetin activates the AMPK signaling pathway, a master regulator of cellular energy homeostasis.[3]

Below is a simplified workflow of the Nrf2-mediated antioxidant response, a common target for this compound-containing compounds.

Caption: Nrf2/ARE antioxidant signaling pathway.

References

- 1. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]

- 11. Novel Neohesperidin Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources of Neohesperidose-Containing Flavonoids

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. A specific subgroup, the flavanone glycosides, are characterized by the attachment of sugar moieties to a flavanone backbone. This guide focuses on flavonoids containing the disaccharide this compound (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose). These compounds, notably naringin, neohesperidin, and poncirin, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2][3][4] They are predominantly found in citrus fruits, where they contribute to the characteristic bitter taste.[5][6] This document provides a comprehensive overview of their natural sources, quantitative distribution, relevant experimental protocols for extraction and analysis, and the biological pathways they modulate.

Major this compound-Containing Flavonoids

The core structure of these compounds is a flavanone aglycone linked to a this compound sugar. The primary difference between them lies in the substitution pattern on the B-ring of the flavanone skeleton.

-

Naringin: Composed of the aglycone naringenin and the disaccharide this compound.[1] It is well-known for giving grapefruit its bitter flavor.[5]

-

Neohesperidin: Consists of the aglycone hesperetin linked to this compound.[2][3] It is a potent antioxidant and is also the precursor for the intense, low-calorie sweetener Neohesperidin Dihydrochalcone (NHDC).[2][7][8]

-

Poncirin: A flavanone glycoside made of the aglycone isosakuranetin and this compound. It is primarily found in the trifoliate orange (Poncirus trifoliata) and exhibits significant anti-inflammatory and gastroprotective effects.[4][9][10]

Natural Sources and Quantitative Distribution

The primary natural sources of these flavonoids are plants from the Citrus genus and the closely related Poncirus genus.[11][12] The concentration of these compounds varies significantly depending on the species, cultivar, maturity of the fruit, and the specific plant part (peel, pulp, seeds, or juice).[1][13]

Data on Naringin Content

Naringin is most abundant in grapefruit, pomelo, and bitter orange.[6][14]

| Plant Source | Plant Part | Naringin Concentration | Reference |

| Grapefruit (Citrus paradisi) | Peel | 10.26 to 14.40 mg/g (dry basis) | [13] |

| Grapefruit (Citrus paradisi) | Juice | 23 mg/100 mL | [13] |

| Bitter Orange (Citrus aurantium) | Peel | 2.11% (of dry weight) | [6] |

| Sour Orange (Citrus aurantiifolia) | Fruit | 47.1 µg/mL | [15] |

| Sour Orange (Citrus aurantiifolia) | Ovary (Flower) | 9.036 µg/mL | [15] |

| Pomelo (Citrus grandis) | Peel | 64.42 ± 2.90 mg/g (dry weight) | [6] |

| Sweet Orange (Citrus sinensis) | Peel | 2.021 mg/g (optimized extraction) | [16] |

Data on Neohesperidin Content

Neohesperidin is predominantly found in bitter orange and related citrus species.[2][17]

| Plant Source | Plant Part | Neohesperidin Concentration | Reference |

| Aurantii Fructus (Dried young bitter orange) | Fruit | 35.94 ± 0.63 mg/g (DES extraction) | [15] |

| Aurantii Fructus (Dried young bitter orange) | Fruit | 89.27 mg/g (ultrasonic extraction) | [15] |

| Bergamot Orange (Citrus bergamia) | Fruit/Oil | Present (unquantified) | [18] |

| Lemon By-products | Peel, Pulp, Seeds | Present (unquantified) | [19] |

Data on Poncirin Content

Poncirin is the characteristic flavonoid of the trifoliate orange.

| Plant Source | Plant Part | Poncirin Concentration | Reference |

| Trifoliate Orange (Poncirus trifoliata) | Dried Immature Fruit | Constitutes 6% of the dried fruit extract | [12] |

| Trifoliate Orange (Poncirus trifoliata) | Fruit | Present (unquantified) | [4][9][10] |

| Citrus reticulata | Not specified | Present (unquantified) | [4] |

Pharmacological Activities and Modulated Signaling Pathways

This compound-containing flavonoids exhibit a broad spectrum of pharmacological effects, with anti-inflammatory and antioxidant actions being the most prominent. These activities are often mediated through the modulation of key cellular signaling pathways.

A critical pathway influenced by these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Under inflammatory stimuli (like LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6. Both neohesperidin and poncirin have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3][10]

Methodologies for Extraction and Quantification

The accurate analysis of this compound-containing flavonoids requires robust protocols for their extraction from complex plant matrices and subsequent quantification.

Experimental Workflow: From Plant to Pure Compound

The general procedure involves sample preparation, extraction, purification, and analysis. Each step must be optimized for the specific flavonoid and plant source.

Detailed Experimental Protocols

This method was optimized using a Box-Behnken Design for maximum yield.

-

Plant Material: Dried peels of Citrus sinensis, ground into a powder.

-

Solvent: Ethanol.

-

Optimized Conditions:

-

Extraction Temperature: 65.5°C

-

Solvent-to-Drug Ratio: 25.88 mL/g

-

Extraction Time: 29.98 minutes

-

-

Procedure:

-

Place the powdered peel into an extraction vessel.

-

Add the specified volume of ethanol.

-

Conduct the extraction in an ultrasonic bath set to the optimal temperature and time.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

The resulting filtrate (ethanolic extract) can be used for further purification and analysis.

-

-

Reported Yield: Under these conditions, the naringin yield was 2.021 mg/g.[16]

This protocol is effective for purifying naringin from a crude extract.

-

Resin Type: DM101 macroporous adsorption resin.

-

Optimized Conditions:

-

Loading Concentration: 0.075 mg/mL of naringin in the crude extract.

-

Sample Solution pH: 3.5

-

Loading Flow Rate: 1.5 mL/min

-

-

Procedure:

-

Pre-treat the DM101 resin column by washing sequentially with ethanol and deionized water until neutral.

-

Adjust the pH of the crude naringin extract to 3.5.

-

Load the pH-adjusted extract onto the column at a flow rate of 1.5 mL/min.

-

Wash the column with deionized water to remove impurities.

-

Elute the adsorbed naringin from the resin using an appropriate solvent (e.g., ethanol-water mixture).

-

Collect the eluate containing purified naringin.

-

-

Reported Yield: The average recovery yield of naringin was reported to be 77.56%.[20]

HPLC is the standard analytical technique for the quantification of these flavonoids.

-

Sample Preparation:

-

For solid samples (e.g., food, feed), extract with methanol.[21][22]

-

Evaporate the extract and redissolve the residue in a methanol-water mixture (e.g., 2:8).[21]

-

Clean up the sample solution using a C18 Solid-Phase Extraction (SPE) cartridge. Wash the cartridge with water and a low-concentration methanol-water mix (e.g., 3:7), then elute the target flavonoid with a higher concentration mix (e.g., 7:3).[21]

-

-

Chromatographic Conditions:

-

Column: ODS or C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[21][23]

-

Mobile Phase: A gradient elution using methanol and water is common.[22][23] An isocratic system can also be used depending on the separation requirements.

-

Detector: UV or Photodiode Array (DAD) detector set at approximately 282 nm, which is near the absorbance maximum for these flavanones.[21]

-

Quantification: Calculate the concentration based on a calibration curve generated from pure analytical standards of the respective flavonoids. The identity can be confirmed by comparing retention times and UV spectra with the standards.[21]

-

Conclusion

This compound-containing flavonoids, particularly naringin, neohesperidin, and poncirin, are valuable natural products with significant therapeutic potential. Their primary sources are concentrated within the Citrus and Poncirus genera, with the highest concentrations typically found in the peel of immature and bitter varieties. For drug development and research professionals, understanding the distribution of these compounds is key to selecting appropriate raw materials. Furthermore, the application of optimized and validated experimental protocols for extraction, purification, and quantification is critical for obtaining reliable data and developing high-quality, standardized extracts for further pharmacological investigation. The continued exploration of their biological mechanisms, such as the inhibition of the NF-κB pathway, will further solidify their role in the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. researchgate.net [researchgate.net]

- 7. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]

- 8. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scilit.com [scilit.com]

- 12. Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogres.com [phcogres.com]

- 17. Neohesperidin Dihydrochalcone, multi-task solution - Bordas S.A. [bordas-sa.com]

- 18. Bergamot orange - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. [Determination of neohesperidin dihydrochalcone in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Architecture of Flavor: A Technical Guide to Neohesperidose Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose, a disaccharide composed of rhamnose and glucose, is a key structural component of several bioactive flavonoid glycosides found predominantly in citrus species. Its presence is of significant interest to the food and pharmaceutical industries as it is the glycosidic moiety of neohesperidin, a precursor to the high-intensity sweetener and flavor enhancer neohesperidin dihydrochalcone (NHDC). Understanding the intricate biosynthetic pathway of this compound at a molecular level is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymes involved, their kinetics, the underlying regulatory mechanisms, and the experimental protocols used to elucidate this vital metabolic route.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-step enzymatic process that follows the general flavonoid biosynthetic pathway. The process begins with a flavanone aglycone, typically naringenin or hesperetin, which is first glucosylated and then rhamnosylated to yield the final neohesperidoside.

Step 1: Glucosylation of the Flavanone Aglycone

The initial step involves the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of a flavanone aglycone. This reaction is catalyzed by a flavanone-7-O-glucosyltransferase (F7OGT) , a member of the UDP-glycosyltransferase (UGT) superfamily.

Reaction: Flavanone (Naringenin/Hesperetin) + UDP-Glucose → Flavanone-7-O-glucoside + UDP

Step 2: Rhamnosylation of the Flavanone-7-O-glucoside

The second and final step is the transfer of a rhamnose moiety from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached to the flavanone. This specific α-1,2 linkage is catalyzed by a 1,2-rhamnosyltransferase (1,2RhaT) , a highly specific enzyme that determines the neohesperidoside structure.

Reaction: Flavanone-7-O-glucoside + UDP-Rhamnose → Flavanone-7-O-neohesperidoside + UDP

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathway is dictated by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for the key enzymes from citrus species.

Table 1: Kinetic Parameters of Flavanone-7-O-Glucosyltransferases from Citrus spp.

| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Flavanone-7-O-glucosyltransferase (Citrus paradisi) | Naringenin | 62 | - | - | [1][2] |

| Hesperetin | 124 | - | - | [1][2] | |

| UDP-Glucose (with Naringenin) | 51 | - | - | [1][2] | |

| UDP-Glucose (with Hesperetin) | 243 | - | - | [1][2] | |

| CsUGT76F1 (Citrus sinensis) | Hesperetin | 15.16 | 0.77 | 50,791 | [3] |

| Naringenin | 20.41 | 0.71 | 34,787 | [3] | |

| Diosmetin | 43.27 | 1.60 | 36,977 | [3] | |

| Quercetin | 36.78 | 0.58 | 15,769 | [3] | |

| Kaempferol | 28.09 | 0.46 | 16,376 | [3] |

Note: Data for the C. paradisi enzyme is limited to apparent Km values. CsUGT76F1 from C. sinensis exhibits broad substrate specificity.

Table 2: Kinetic Parameters of 1,2-Rhamnosyltransferase (Cm1,2RhaT) from Citrus maxima

| Substrate | Km (µM) | Specific Activity (pmol/min/mg protein) | Source |

| Prunin (Naringenin-7-O-glucoside) | 2.4 | >600 | [4][5] |

| Hesperetin-7-O-glucoside | 41.5 | - | [4][5] |

| UDP-Rhamnose (with Prunin) | 1.3 | - | [4][5] |

| UDP-Rhamnose (with Hesperetin-7-O-glucoside) | 1.1 | - | [4][5] |

Note: Vmax and kcat values for Cm1,2RhaT are not available in the reviewed literature. The specific activity was determined for the purified enzyme.

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Recombinant Expression and Purification of Flavonoid Glycosyltransferases

-

Gene Cloning: The coding sequences of the target F7OGT and 1,2RhaT genes are amplified from citrus cDNA libraries and cloned into an appropriate expression vector (e.g., pET series for E. coli or pPICZ for Pichia pastoris), often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli BL21(DE3) or P. pastoris X-33). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, methanol for P. pastoris).

-

Protein Extraction: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and disrupted by sonication or high-pressure homogenization.

-

Purification: The crude protein extract is clarified by centrifugation. The tagged protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.

Protocol 2: Enzyme Activity Assay for Flavonoid Glycosyltransferases

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

50-100 mM Buffer (e.g., Tris-HCl, pH 7.5-8.0)

-

1-5 mM Dithiothreitol (DTT) or β-mercaptoethanol

-

100-500 µM Flavonoid substrate (dissolved in DMSO)

-

200-1000 µM UDP-sugar donor (UDP-Glucose or UDP-Rhamnose)

-

Purified recombinant enzyme (0.1-1 µg)

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30-37°C) for a defined period (15-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of methanol or by acidification.

-

Product Analysis: The reaction products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. The retention times and mass spectra of the products are compared with authentic standards.

Protocol 3: Flavonoid Extraction and Quantification from Plant Tissues

-

Sample Preparation: Fresh plant tissue (e.g., young leaves, fruit peel) is frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, typically 80% methanol or ethanol, at a ratio of 1:10 (w/v). The extraction can be facilitated by sonication or shaking at room temperature for several hours.

-

Clarification: The extract is centrifuged to pellet cell debris, and the supernatant is collected.

-

Quantification: The flavonoid content in the extract is quantified using HPLC. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a small percentage of formic acid). Quantification is achieved by comparing the peak areas with a standard curve of known concentrations of the target flavonoids.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by both developmental and environmental cues. The expression of the genes encoding F7OGT and 1,2RhaT is integrated into the broader regulatory network of flavonoid biosynthesis.

Developmental Regulation

The accumulation of neohesperidin and other flavanone glycosides is highly dependent on the developmental stage of the citrus fruit. The expression of the Cm1,2RhaT gene is prominent in young fruit and leaves and decreases as the tissues mature[6][7]. This correlates with the higher concentration of bitter flavonoids in young citrus fruits.

Transcriptional Regulation

The flavonoid biosynthetic pathway is primarily regulated at the transcriptional level by a complex of transcription factors, mainly from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. While specific transcription factors directly regulating F7OGT and 1,2RhaT in citrus are still being fully elucidated, co-expression analyses have identified several MYB and bHLH transcription factors that are likely involved in the regulation of flavanone neohesperidoside accumulation[8].

Environmental and Hormonal Signaling

-

Light: Light is a crucial environmental factor that influences flavonoid biosynthesis. Light signaling, mediated by photoreceptors, can activate transcription factors that upregulate the expression of flavonoid biosynthetic genes[9][10]. Post-harvest irradiation with LED and UV light has been shown to alter the accumulation of flavonoids in citrus fruits[9].

-

Hormones: Plant hormones play a significant role in modulating secondary metabolism. Melatonin, for instance, has been shown to affect flavonoid biosynthesis in citrus, leading to an increase in certain polymethoxylated flavones while decreasing the content of most flavonoid glycosides by down-regulating chalcone synthase[4].

-

Abiotic Stress: Various abiotic stresses, such as drought, salinity, and wounding, can induce the accumulation of flavonoids as part of the plant's defense response[11][12][13]. These stress signals are transduced through complex signaling pathways that often involve reactive oxygen species (ROS) and phytohormones, leading to the activation of flavonoid biosynthetic genes.

Mandatory Visualizations

Caption: The core biosynthetic pathway of this compound in plants.

Caption: Workflow for recombinant enzyme characterization.

Caption: Regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants, particularly in citrus, is a well-defined two-step glycosylation process catalyzed by flavanone-7-O-glucosyltransferase and 1,2-rhamnosyltransferase. While significant progress has been made in identifying and characterizing these enzymes, further research is needed to complete the quantitative kinetic profiles, especially for the 1,2-rhamnosyltransferase. A deeper understanding of the specific signaling pathways and transcription factors that regulate the expression of the key biosynthetic genes will be instrumental for future metabolic engineering efforts. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to manipulate this pathway for the enhanced production of neohesperidin and its valuable derivatives.

References

- 1. osf.io [osf.io]

- 2. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Effect of Post-Harvest LED and UV Light Irradiation on the Accumulation of Flavonoids and Limonoids in the Segments of Newhall Navel Oranges (Citrus sinensis Osbeck) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

An In-depth Technical Guide to the Biological Activities of Neohesperidose and its Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neohesperidose is a disaccharide composed of rhamnose and glucose, most notably found as a constituent of various flavonoid glycosides in citrus fruits. The most prominent of these is neohesperidin, a flavanone-7-O-glycoside, which is the 7-neohesperidoside of hesperetin. While naturally occurring in plants, neohesperidin and its derivatives, such as neohesperidin dihydrochalcone (NHDC), have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for therapeutic development.[1][2] This guide provides a comprehensive overview of the biological activities of this compound-containing compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antioxidant and Radical Scavenging Activities

Neohesperidin and its derivatives are potent antioxidants, capable of neutralizing a variety of reactive oxygen species (ROS) and free radicals.[3][4][5] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[6]

Quantitative Antioxidant Data

The antioxidant capacity of neohesperidin and its derivatives has been quantified using various in vitro assays. The following table summarizes key findings.

| Compound | Assay | IC50 / Activity | Reference |

| Neohesperidin | DPPH Radical Scavenging | Relatively weak in vitro antioxidant capacity | [7] |

| Neohesperidin Dihydrochalcone (NHDC) | Superoxide Anion (O2•−) Scavenging | 31.53 - 84.62% inhibition | [8] |

| Neohesperidin Dihydrochalcone (NHDC) | Hydroxyl Radical (•OH) Scavenging | 6.00 - 23.49% inhibition | [8] |

| Neohesperidin Dihydrochalcone (NHDC) | Non-enzymatic Lipid Peroxidation | 15.43 - 95.33% inhibition | [8] |

| Neohesperidin Dihydrochalcone (NHDC) | Hypochlorous Acid (HOCl) Scavenging | 93.5% scavenging activity | [3] |

| Neohesperidin Dihydrochalcone (NHDC) | Hydrogen Peroxide (H2O2) Scavenging | 73.5% scavenging property | [3] |

Nrf2 Signaling Pathway Activation

One of the key mechanisms underlying the antioxidant effects of compounds like NHDC is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[4][9] NHDC has been shown to induce the nuclear accumulation of Nrf2, enhancing the transcription of phase II antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1).[4][9] This is achieved, in part, by inhibiting the ubiquitination of Nrf2 and disrupting the Keap1/Nrf2 complex.[9]

Figure 1: Activation of the Nrf2/ARE pathway by NHDC.

Anti-inflammatory Activity

Neohesperidin and its derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][10]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of neohesperidin and its derivatives on various inflammatory markers.

| Compound | Model | Effect | Quantitative Data | Reference |

| Neohesperidin | TNF-α-induced fibroblast-like synoviocytes | Inhibition of pro-inflammatory cytokines and MMPs | Decrease in IL-1β, IL-6, IL-8, TNF-α, MMP-3, MMP-9, MMP-13 | [1] |

| Neohesperidin Dihydrochalcone (NHDC) | Macrophage and adipocyte cultures | Reduction of pro-inflammatory cytokines | Significant reduction in TNF-α and IL-6 | [1] |

| Neohesperidin | High-fat diet-induced colitis in rats | Reduction of inflammation markers | Significant decreases in TNF-α and IL-1β at 40-80 mg/kg | [10] |

| Neohesperidin Dihydrochalcone (NHDC) | Experimental colitis in rats | Reduction of pro-inflammatory cytokines | Significant reduction in IL-6, TNF-α, IFN-γ | [11] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of neohesperidin are mediated through the inhibition of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12]

NF-κB Pathway: Neohesperidin has been shown to suppress the activity of the NF-κB transcription factor, which is a master regulator of inflammation.[1] By inhibiting the NF-κB pathway, neohesperidin reduces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13]

Figure 2: Inhibition of the canonical NF-κB pathway by Neohesperidin.

MAPK Pathway: Neohesperidin can also partially inhibit the MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines and metalloproteinases.[1] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[14][15]

Anticancer Activity

Neohesperidin has demonstrated promising anticancer properties, including the induction of apoptosis and inhibition of proliferation in various cancer cell lines.[16]

Quantitative Cytotoxicity Data

The cytotoxic effects of neohesperidin against different cancer cell lines are summarized below.

| Compound | Cell Line | Assay | IC50 Value | Time | Reference |

| Neohesperidin | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 47.4 ± 2.6 µM | 24 h | [16] |

| Neohesperidin | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 32.5 ± 1.8 µM | 48 h | [16] |

Mechanisms of Anticancer Action

The anticancer activity of neohesperidin is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. In human breast adenocarcinoma MDA-MB-231 cells, neohesperidin induces apoptosis by activating the Bcl-2/Bax-mediated signaling pathway.[16] Treatment with neohesperidin leads to the upregulation of the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[16]

Figure 3: Neohesperidin-induced apoptosis via the Bcl-2/Bax pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[6]

Principle: The DPPH radical is a stable free radical with a characteristic deep purple color.[6] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[17] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6][17]

Methodology (Spectrophotometer): [6]

-

Reagent Preparation:

-

Assay Procedure:

-

In a cuvette, mix 1 mL of the test compound solution with 1 mL of the DPPH working solution.[6]

-

For the control, mix 1 mL of the solvent with 1 mL of the DPPH solution.[6]

-

Incubate the mixtures in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.[6]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Figure 4: General workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Methodology: [19]

-

Cell Culture:

-

Plate cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., neohesperidin) and incubate for a specific period (e.g., 24 or 48 hours).[16]

-

-

MTT Incubation:

-

Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[20]

-

Conclusion

This compound and its glycosides, particularly neohesperidin and its derivative NHDC, exhibit a remarkable spectrum of biological activities. Their potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like Nrf2, NF-κB, and MAPK, underscore their potential in the prevention and treatment of diseases associated with oxidative stress and inflammation. Furthermore, the demonstrated anticancer effects, including the induction of apoptosis in cancer cells, highlight their promise as therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating these and other natural compounds. Continued research into the mechanisms of action and in vivo efficacy of this compound glycosides is warranted to fully realize their therapeutic potential in drug development.

References

- 1. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Neohesperidin Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Anti-Aging Potential of Neohesperidin and Its Synergistic Effects with Other Citrus Flavonoids in Extending Chronological Lifespan of Saccharomyces Cerevisiae BY4742 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neohesperidin Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Neohesperidin induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DPPH Radical Scavenging Assay [mdpi.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Neohesperidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidin, a flavanone glycoside predominantly found in citrus fruits, and its synthetic derivative Neohesperidin Dihydrochalcone (NHDC), have garnered significant scientific interest for their potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to these compounds. Neohesperidin and NHDC exhibit robust free radical scavenging capabilities and modulate key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways. These actions lead to a significant reduction in pro-inflammatory cytokines and an enhancement of the endogenous antioxidant response. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering structured data, in-depth experimental protocols, and visual representations of the core signaling pathways.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for effective therapeutic agents that can mitigate these processes is a cornerstone of modern drug development. Natural flavonoids, such as neohesperidin, have emerged as promising candidates due to their favorable safety profiles and multifaceted biological activities.[1][2] Neohesperidin and its derivative, NHDC, have demonstrated significant potential in preclinical studies, showcasing their ability to counteract oxidative damage and suppress inflammatory responses.[1][3][4] This guide synthesizes the current scientific knowledge on the antioxidant and anti-inflammatory properties of neohesperidin, with a focus on providing actionable data and methodologies for the scientific community.

Antioxidant Properties of Neohesperidin and NHDC

Neohesperidin and NHDC exert their antioxidant effects through both direct and indirect mechanisms. They can directly scavenge a variety of reactive oxygen species (ROS) and have shown potent activity in several in vitro antioxidant assays.[5][6] Indirectly, they enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[3][7]

Quantitative Antioxidant Activity

The antioxidant capacity of neohesperidin and NHDC has been quantified using various standard assays. The following table summarizes the key findings from multiple studies.

| Compound | Assay | Concentration | % Inhibition / Scavenging Activity | IC50 Value | Reference |

| Neohesperidin Dihydrochalcone (NHDC) | HOCl Scavenging | Not Specified | 93.5% | Not Specified | [5] |

| Neohesperidin Dihydrochalcone (NHDC) | H₂O₂ Scavenging | Not Specified | 73.5% | Not Specified | [5] |

| Neohesperidin Dihydrochalcone (NHDC) | O₂⁻ Radical Scavenging | 10⁻⁴ M | 31.53% | Not Specified | [6] |

| Neohesperidin Dihydrochalcone (NHDC) | O₂⁻ Radical Scavenging | 5 x 10⁻⁴ M | 84.62% | Not Specified | [6] |

| Neohesperidin Dihydrochalcone (NHDC) | OH Radical Scavenging | 10⁻⁴ M | 6.00% | Not Specified | [6] |

| Neohesperidin Dihydrochalcone (NHDC) | OH Radical Scavenging | 5 x 10⁻⁴ M | 23.49% | Not Specified | [6] |

| Neohesperidin Dihydrochalcone (NHDC) | Non-enzymatic Lipid Peroxidation | 10⁻⁴ M | 15.43% | Not Specified | [6] |

| Neohesperidin Dihydrochalcone (NHDC) | Non-enzymatic Lipid Peroxidation | 5 x 10⁻⁴ M | 95.33% | Not Specified | [6] |

| Hesperidin | DPPH Assay | 10 µM | 24% | Not Specified | [8] |

| Hesperidin | DPPH Assay | 100 µM | 40% | Not Specified | [8] |

Experimental Protocols: Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Principle: The reduction of the DPPH radical is determined by the decrease in its absorbance at approximately 517 nm.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (neohesperidin) in a suitable solvent.

-

In a microplate or cuvette, add a fixed volume of the DPPH solution to different concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution using a spectrophotometer.

-

A blank containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[9][10]

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

-

Principle: The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at a specific wavelength, typically around 734 nm.

-

Procedure:

-

The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at the measurement wavelength.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

After a defined incubation period, the absorbance is measured.

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

-

Anti-inflammatory Properties of Neohesperidin

Neohesperidin and NHDC have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[11][12] Their primary mechanism involves the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators.

Quantitative Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of neohesperidin and its derivatives.

| Compound | Model System | Inducer | Concentration | Effect | Reference |

| Neohesperidin | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | Not Specified | Decrease in IL-1β, IL-6, IL-8, and TNF-α | [4] |

| Neohesperidin | High-Fat-Diet-Induced Colitis in Rats | High-Fat Diet | 40-80 mg/kg BW | Significant decrease in TNF-α and IL-1β | [11] |

| Neohesperidin Dihydrochalcone (NHDC) | Macrophage and Adipocyte Cultures | Not Specified | Not Specified | Significant reduction in TNF-α and IL-6 | [4] |

| Neohesperidin Dihydrochalcone (NHDC) | Lipopolysaccharide (LPS)-induced Vascular Endothelium Dysfunction | LPS | Not Specified | Inhibition of IL-1β, IL-6, and TNF-α release | [12] |

| Neohesperidin Dihydrochalcone-O-Glycoside (GNHDC) | 3T3-L1 Adipocytes | Not Specified | Not Specified | 50.3% decrease in Tnfα mRNA expression | [13] |

| Neohesperidin Dihydrochalcone-O-Glycoside (GNHDC) | 3T3-L1 Adipocytes | Not Specified | Not Specified | 51.3% decrease in Il-1β mRNA expression | [13] |

| Hesperidin | LPS-stimulated RAW 264.7 cells | LPS | 10-30 µM | Dose-dependent reduction in Nitric Oxide | [8] |

| Hesperidin | LPS-stimulated RAW 264.7 cells | LPS | 0.01-0.1 mg/mL | Dose-dependent reduction in IL-8, IL-1β, and TNF-α | [8] |

Experimental Protocols: Anti-inflammatory Assays

This is a widely used in vitro model to screen for anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Experimental Procedure:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of neohesperidin for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell lysates can be prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB, MAPKs) by Western blotting.

-

-

Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of neohesperidin.

This in vivo model is used to study chronic low-grade inflammation, particularly in the context of metabolic diseases.

-

Animal Model: Male rats or mice are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce colitis.

-

Treatment: Neohesperidin is administered orally (e.g., by gavage) at different doses daily for the duration of the study.

-

Outcome Measures:

-

Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the serum or colon tissue homogenates are quantified by ELISA.

-

Molecular Analysis: Expression of inflammatory signaling pathway components (e.g., JAK2/STAT3) in the colon tissue can be analyzed by Western blotting or immunohistochemistry.

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.

Signaling Pathways Modulated by Neohesperidin

The Nrf2/ARE Antioxidant Pathway

Neohesperidin and particularly its derivative NHDC are potent activators of the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[3][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like NHDC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes. This leads to the upregulation of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][14]

The NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[15] Neohesperidin has been shown to inhibit this pathway by preventing the phosphorylation of key upstream kinases and the degradation of IκBα, thereby blocking NF-κB nuclear translocation and activity.[1][16]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the antioxidant and anti-inflammatory properties of neohesperidin.

Conclusion and Future Directions

Neohesperidin and its dihydrochalcone derivative have demonstrated compelling antioxidant and anti-inflammatory properties in a multitude of preclinical studies. Their ability to scavenge free radicals directly and to modulate key cellular signaling pathways, such as Nrf2 and NF-κB, underscores their therapeutic potential for a range of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the benefits of these citrus flavonoids.

Future research should focus on several key areas. Firstly, more comprehensive in vivo studies are needed to establish the efficacy and safety of neohesperidin in a wider range of disease models. Secondly, pharmacokinetic and bioavailability studies are crucial to optimize dosing and delivery strategies for potential clinical applications. Finally, the synergistic effects of neohesperidin with other natural compounds or conventional drugs should be investigated to explore novel combination therapies. Continued research in these areas will be instrumental in translating the promising preclinical findings of neohesperidin into tangible clinical benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neohesperidin Dihydrochalcone versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the In Vitro Anti-Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neohesperidin protects against colitis-associated colorectal cancer in mice via suppression of the NF-κB/p65 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Neohesperidose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of neohesperidose, a flavanone glycoside predominantly found in citrus fruits. The document delves into its antioxidant, anti-inflammatory, antidiabetic, and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information is intended to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutic agents.

Antioxidant Activity

This compound and its derivative, neohesperidin dihydrochalcone (NHDC), have demonstrated significant antioxidant potential in various in vitro models. These compounds exert their effects by scavenging free radicals and inhibiting lipid peroxidation.

Quantitative Data: Antioxidant Assays

The antioxidant capacity of neohesperidin dihydrochalcone (NHDC) has been quantified through several assays, demonstrating its ability to neutralize various reactive oxygen species (ROS).

| Assay Type | Radical/Species | Concentration | % Scavenging/Inhibition | Reference |

| Superoxide Anion (O₂⁻) Scavenging | O₂⁻ | Not Specified | 31.53 - 84.62% | [1] |

| Hydroxyl Radical (•OH) Scavenging | •OH | Not Specified | 6.00 - 23.49% | [1] |

| Non-enzymatic Lipid Peroxidation | Peroxyl Radicals | Not Specified | 15.43 - 95.33% | [1] |

| Hydrogen Peroxide (H₂O₂) Scavenging | H₂O₂ | Not Specified | 73.5% | [2] |

| Hypochlorous Acid (HOCl) Scavenging | HOCl | Not Specified | 93.5% | [2] |

Experimental Protocols

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3][4][5]

-

Reagents and Equipment:

-

DPPH (high purity)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

-

Micropipettes

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[6]

-

Preparation of Test Samples: Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from the stock solution to test various concentrations.

-

Reaction Setup: In a 96-well plate, add a specific volume of the test sample dilutions to each well. Add an equal volume of the DPPH working solution to all wells.[6] A control well should contain the solvent instead of the test sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][6]

-

Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[3][4]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[7] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

-

1.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, measured at 734 nm.[8][9]

-

Reagents and Equipment:

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[8][10]

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]

-

Reaction Setup: Add a small volume of the this compound sample dilutions to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).[8]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[7]

-

Visualization: Antioxidant Assay Workflow

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

In vitro studies have established the anti-inflammatory properties of this compound, primarily through the modulation of key inflammatory mediators and pathways in immune cells like macrophages.

Quantitative Data: Anti-inflammatory Assays

Hispidulin-7-O-neohesperidoside (HN), a related flavone diglycoside, has shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated cell models.

| Cell Line | Mediator | Treatment | Effect | Reference |

| RAW 264.7 | Nitric Oxide (NO) | HN (concentration-dependent) | Inhibition of production | [12] |

| RAW 264.7 | IL-1β | HN | Downregulation of levels | [12] |

| RAW 264.7 | TNF-α | HN | Downregulation of levels | [12] |

| RAW 264.7 | iNOS protein | HN | Downregulation of expression | [12] |

| HT-29 | IL-8 | HN | Inhibition of production | [12] |

Neohesperidin dihydrochalcone (NHDC) and its metabolite also reduce the production of TNF-α and IL-6 in macrophages and adipocytes.[13]

Experimental Protocols

2.2.1 Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants. It is used to assess the effect of compounds on NO production, often in LPS-stimulated macrophages (e.g., RAW 264.7).

-

Reagents and Equipment:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) with FBS

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (pre-mixed Part A and Part B).

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. The percentage of NO inhibition can then be calculated.

-

2.2.2 Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Reagents and Equipment:

-

Commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α)

-

Cell culture supernatants (from a similar experimental setup as the Griess assay)

-

Wash buffer, detection antibody, substrate solution (provided in the kit)

-

Microplate reader

-

-

Procedure:

-

Follow the protocol provided by the manufacturer of the specific ELISA kit.

-

Coating: A plate is pre-coated with a capture antibody specific to the target cytokine.

-

Sample Addition: Add cell culture supernatants and standards to the wells and incubate. The cytokine binds to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection: Add a biotinylated detection antibody, which binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a substrate (e.g., TMB) that is converted by HRP into a colored product.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculation: Calculate the cytokine concentration based on the standard curve.

-

Visualization: Inflammatory Signaling Pathway

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.

Antidiabetic Activity

This compound has been identified as a potential antidiabetic agent due to its ability to inhibit key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase.[14][15] Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels.

Quantitative Data: Enzyme Inhibition

Studies have shown that neohesperidin exhibits a significantly higher inhibitory activity against α-amylase compared to α-glucosidase and sucrase.[14]

(Specific IC50 values were not consistently available in the initial search results, but the qualitative inhibitory effect is well-documented.)

Experimental Protocols

3.2.1 α-Amylase Inhibition Assay

This colorimetric assay measures the amount of maltose produced from starch hydrolysis by α-amylase. The reducing sugar (maltose) is quantified using dinitrosalicylic acid (DNS).

-

Reagents and Equipment:

-

α-amylase solution (e.g., from porcine pancreas or human saliva)

-

Starch solution (1% w/v) in phosphate buffer (pH 6.9)

-

Test compound (this compound)

-

Acarbose (positive control)

-

DNS (3,5-dinitrosalicylic acid) color reagent

-

Sodium phosphate buffer (pH 6.9)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Pre-incubation: Mix aliquots of the this compound solution (at various concentrations) with the α-amylase solution. Incubate at 37°C for 10 minutes.[16]

-

Reaction Initiation: Add the starch solution to the mixture to start the enzymatic reaction. Incubate again at 37°C for a defined period (e.g., 10-30 minutes).[16][17]

-

Reaction Termination: Stop the reaction by adding the DNS color reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to facilitate color development.[16]

-

Absorbance Measurement: After cooling to room temperature, dilute the reaction mixture with water and measure the absorbance at 540 nm.

-

Calculation: The inhibition percentage is calculated by comparing the absorbance of the sample to a control reaction (without inhibitor). The IC50 value can then be determined.

-

3.2.2 α-Glucosidase Inhibition Assay

This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

-

Reagents and Equipment:

-

α-glucosidase (e.g., from Saccharomyces cerevisiae)

-

pNPG substrate solution

-

Test compound (this compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (to stop the reaction)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of this compound in phosphate buffer.[18]

-

Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the pNPG substrate to each well to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).[19]

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution. This also helps in color development of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.[19]

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

-

Visualization: Enzyme Inhibition Workflow

Caption: General workflow for in vitro enzyme inhibition assays.

Anticancer Activity

Neohesperidin has shown anti-proliferative effects on human cancer cells in vitro, suggesting its potential as an anticancer agent. The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Assay

A study on a propionylated derivative of neohesperidin (PNHE) demonstrated enhanced anti-proliferative activity compared to the parent compound in MCF-7 human breast cancer cells.[20]

| Cell Line | Compound | Incubation Time | IC50 (µg/mL) | Reference |

| MCF-7 | Neohesperidin (NH) | 24 h | 291.8 ± 2.13 | [20] |

| MCF-7 | PNHE | 24 h | 185.5 ± 3.22 | [20] |

Treatment with PNHE also led to a significant, dose-dependent increase in the number of MCF-7 cells in the sub-G1 phase (indicative of apoptosis), reaching 47.9% at a concentration of 200 µg/mL.[20]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Equipment:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours in a CO₂ incubator.[21]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.[21]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.

-

Visualization: Effect on Cell Cycle

Caption: Neohesperidin induces apoptosis, leading to an increase in the Sub-G1 cell population.

References

- 1. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. mdpi.com [mdpi.com]